molecular formula C13H21Cl2FN2O B1443158 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride CAS No. 1334148-29-6

1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride

Cat. No. B1443158
CAS RN: 1334148-29-6
M. Wt: 311.22 g/mol
InChI Key: QVAQRBSVARWKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1334148-29-6 . It has a molecular weight of 311.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19FN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H . This indicates that the compound consists of a piperidine ring substituted with an amine group and a 4-fluorophenoxyethyl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Life Science

In life science research, this compound could be used to probe the mechanisms of action of piperidine derivatives in living organisms. It could help in elucidating the pathways through which these compounds affect cellular processes, contributing to the field of molecular biology.

Each of these applications represents a unique field of study where 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride can contribute significantly. The compound’s versatile structure makes it a valuable asset in advancing scientific knowledge and technological innovation .

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAQRBSVARWKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCOC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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